molecular formula C21H23FN2O4 B1676109 Z-FA-Fmk CAS No. 96922-64-4

Z-FA-Fmk

Cat. No.: B1676109
CAS No.: 96922-64-4
M. Wt: 386.4 g/mol
InChI Key: ASXVEBPEZMSPHB-UHFFFAOYSA-N
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Description

Z-FA-FMK, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases. This compound selectively inhibits effector caspases 2, 3, 6, and 7, but not caspases 8 and 10. It is widely used in scientific research to study apoptosis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-FA-FMK involves the coupling of benzyloxycarbonyl-phenylalanine and alanine with a fluoromethyl ketone group. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and then lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding substituted derivatives or hydrolyzed fragments of this compound .

Scientific Research Applications

Z-FA-FMK is extensively used in scientific research due to its ability to inhibit specific proteases. Some of its applications include:

    Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

    Biology: Employed in cell biology to investigate apoptosis and other cellular processes.

    Medicine: Utilized in preclinical studies to understand the role of proteases in diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the development of diagnostic assays and therapeutic agents

Mechanism of Action

Z-FA-FMK exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound specifically targets the catalytic cysteine residue in the protease, forming a stable thioether bond. This irreversible inhibition prevents the protease from cleaving its substrates, leading to the modulation of various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-FA-FMK is unique due to its selective inhibition of effector caspases and cysteine proteases. This selectivity makes it a valuable tool for studying specific cellular processes without affecting other proteases .

Properties

IUPAC Name

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVEBPEZMSPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Z-FA-FMK
Source Wikipedia
URL https://en.wikipedia.org/wiki/Z-FA-FMK
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909641
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96922-64-4, 105637-38-5
Record name Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96922-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mdl 201053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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